![molecular formula C25H20N2O2S B2494362 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide CAS No. 865174-49-8](/img/structure/B2494362.png)

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide" often involves steps such as condensation reactions, cycloadditions, or functional group transformations. For instance, molecules with similar structural motifs have been synthesized through reactions involving benzoyl chlorides and aminothiazoles or by employing Diels-Alder reactions with appropriately substituted 2H-pyran-2-ones (Kranjc, Kočevar, & Perdih, 2011). These methods highlight the versatility of synthetic approaches to access the complex molecular architecture of such compounds.

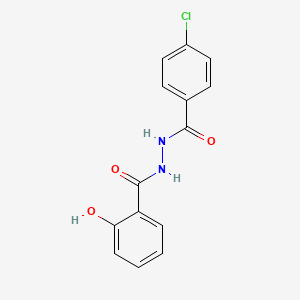

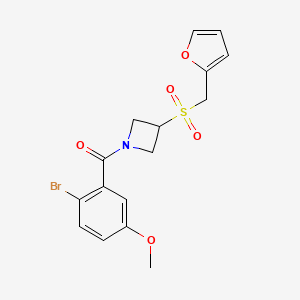

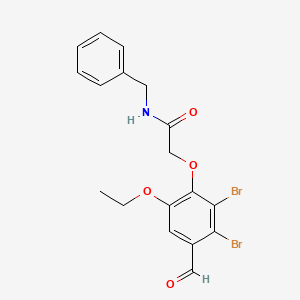

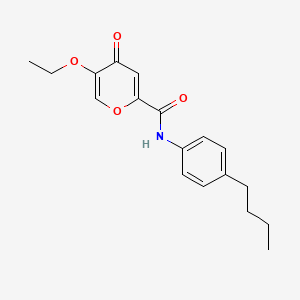

Molecular Structure Analysis

The molecular structure of compounds akin to "(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide" is characterized by the presence of thiazole and benzamide moieties. X-ray diffraction analysis has been used to determine the crystal and molecular structure, revealing features such as non-planarity and the presence of intramolecular hydrogen bonds that influence the compound's stability and reactivity (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiazole and benzamide functionalities can include nucleophilic substitutions, electrophilic additions, and cyclization reactions. For example, electrophilic aromatic substitution reactions may be employed to introduce different substituents on the benzamide ring, altering the compound's chemical properties and biological activity. Furthermore, these compounds can participate in metal-catalyzed C-H bond functionalization reactions, highlighting their potential as versatile intermediates in organic synthesis (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be influenced by their molecular structure. The presence of intramolecular hydrogen bonding and aromatic π-π interactions can affect the compound's stability and solubility, which are critical factors in its application in various fields. Studies involving crystallography have provided insight into the solid-state structures of similar compounds, revealing the significance of supramolecular interactions in determining their physical properties (Kranjc, Kočevar, & Perdih, 2011).

Scientific Research Applications

Antimicrobial Activity

The structural analogs of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide have demonstrated significant potential in antimicrobial applications. Notably, derivatives of benzothiazole and benzamides exhibit promising antimicrobial properties. For instance, some synthesized fluorobenzamides containing thiazole and thiazolidine have shown enhanced activity against various bacteria and fungi, with the fluorine atom at the 4th position playing a crucial role in increasing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013). Similarly, certain thiazolidin-4-one derivatives of benzamine were synthesized, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hussein & Azeez, 2013).

Chemosensory Applications

Compounds structurally related to (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide have been explored for their chemosensory properties. Specifically, coumarin benzothiazole derivatives have been synthesized and studied for their ability to detect cyanide anions. These compounds exhibit notable changes in their photophysical properties upon interaction with cyanide, providing a potential pathway for the development of sensory applications (Wang et al., 2015).

Anticancer Potential

Furthermore, derivatives of benzothiazole and benzamides are being studied for their potential anticancer activity. The structure-function relationship of thiazolides has been investigated, revealing their ability to induce cell death in colon carcinoma cell lines. This suggests a potential role for these compounds in developing anticancer therapies, particularly in targeting colon cancer (Brockmann et al., 2014).

properties

IUPAC Name |

4-benzoyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c1-3-15-27-21-14-9-17(2)16-22(21)30-25(27)26-24(29)20-12-10-19(11-13-20)23(28)18-7-5-4-6-8-18/h3-14,16H,1,15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWWPCZCBZLNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)